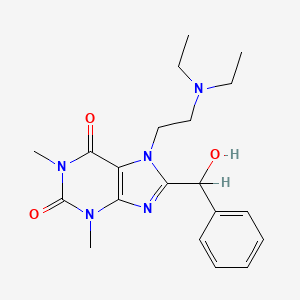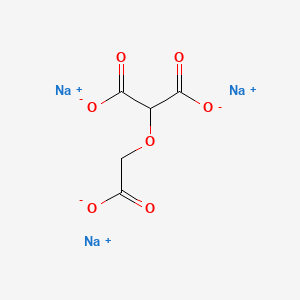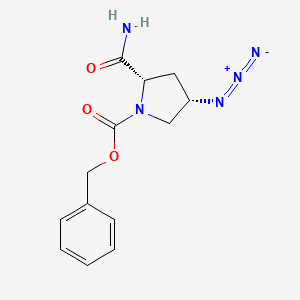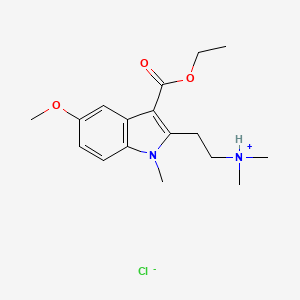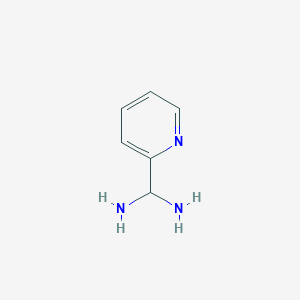
(Acetyloxy)(triphenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetyloxy)(triphenyl)germane is an organogermanium compound characterized by the presence of an acetyloxy group and three phenyl groups attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)(triphenyl)germane typically involves the reaction of triphenylgermanium chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Ph3GeCl+(CH3CO)2O→Ph3GeOCOCH3+HCl
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: (Acetyloxy)(triphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: The acetyloxy group can be hydrolyzed to form triphenylgermanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., HCl) and alkoxides (e.g., sodium methoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of triphenylgermanium halides or alkoxides.
Oxidation Reactions: Formation of higher oxidation state germanium compounds.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
科学的研究の応用
(Acetyloxy)(triphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a model compound for studying the behavior of organogermanium compounds in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of (Acetyloxy)(triphenyl)germane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and triphenylgermanol. The triphenylgermanium moiety can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Triphenylgermanium Chloride: Similar structure but with a chloride group instead of an acetyloxy group.
Triphenylgermanium Hydride: Contains a hydride group instead of an acetyloxy group.
Triphenylgermanium Bromide: Similar structure with a bromide group.
Uniqueness: (Acetyloxy)(triphenyl)germane is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential applications. The acetyloxy group can be easily modified, making it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
15917-09-6 |
|---|---|
分子式 |
C20H18GeO2 |
分子量 |
363.0 g/mol |
IUPAC名 |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChIキー |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
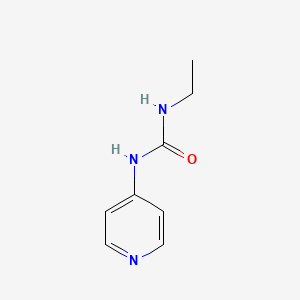

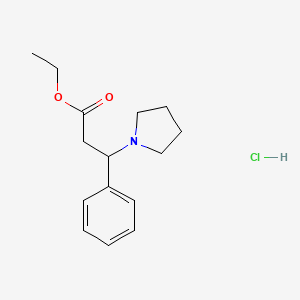
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
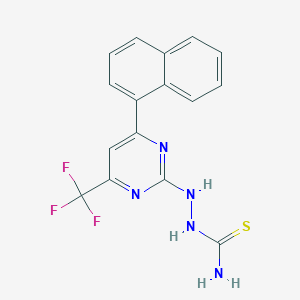
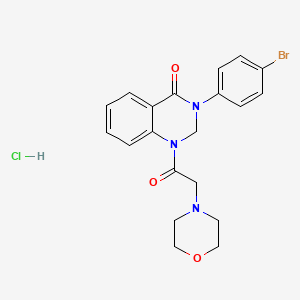

![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
